molecular formula C12H19BrCl2N2 B13609244 1-(4-bromophenyl)-N-methylpiperidin-4-aminedihydrochloride

1-(4-bromophenyl)-N-methylpiperidin-4-aminedihydrochloride

Cat. No.: B13609244
M. Wt: 342.10 g/mol
InChI Key: RVCLSSVCUFZXHI-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-N-methylpiperidin-4-aminedihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromophenyl group attached to a piperidine ring, which is further substituted with a methylamine group. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-N-methylpiperidin-4-aminedihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone are reacted together.

    Methylation: The methylamine group is introduced via reductive amination, where a primary amine is reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-N-methylpiperidin-4-aminedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products

    Oxidation: N-oxides of the compound.

    Reduction: Phenyl-substituted derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-bromophenyl)-N-methylpiperidin-4-aminedihydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-methylpiperidin-4-aminedihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group may enhance binding affinity to certain receptors, while the piperidine ring can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-bromophenyl)piperazine: Another bromophenyl-substituted piperidine derivative with similar structural features.

    N-methylpiperidin-4-amine: Lacks the bromophenyl group but shares the piperidine and methylamine moieties.

    4-bromophenylacetic acid: Contains the bromophenyl group but differs in the rest of the structure.

Uniqueness

1-(4-bromophenyl)-N-methylpiperidin-4-aminedihydrochloride is unique due to the combination of the bromophenyl group and the piperidine ring, which imparts specific chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications.

Properties

Molecular Formula

C12H19BrCl2N2

Molecular Weight

342.10 g/mol

IUPAC Name

1-(4-bromophenyl)-N-methylpiperidin-4-amine;dihydrochloride

InChI

InChI=1S/C12H17BrN2.2ClH/c1-14-11-6-8-15(9-7-11)12-4-2-10(13)3-5-12;;/h2-5,11,14H,6-9H2,1H3;2*1H

InChI Key

RVCLSSVCUFZXHI-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(CC1)C2=CC=C(C=C2)Br.Cl.Cl

Origin of Product

United States

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